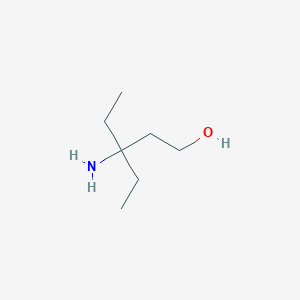
Pyrrolidine-3-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-3-carboximidamide hydrochloride is a chemical compound with the CAS Number: 2137812-91-8 . It has a molecular weight of 149.62 and is a powder in physical form . The IUPAC name for this compound is pyrrolidin-3-ylidenemethanediamine hydrochloride .
Molecular Structure Analysis
The molecular structure of Pyrrolidine-3-carboximidamide hydrochloride is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C5H11N3.ClH/c6-5(7)4-1-2-8-3-4;/h8H,1-3,6-7H2;1H .Applications De Recherche Scientifique
Magnetic Resonance Probes and Labels :
- Pyrrolidine derivatives, including 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, have been used as molecular probes and labels in magnetic resonance spectroscopy and imaging due to their stability in biological systems (Dobrynin et al., 2021).
Synthesis of Pyrrolidines :
- Pyrrolidines, including variants of Pyrrolidine-3-carboximidamide hydrochloride, are important in chemistry for their applications in medicine and industry, such as dyes and agrochemical substances. Their synthesis has been extensively studied, as demonstrated in a paper discussing the [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene (Żmigrodzka et al., 2022).
Extraction of Metals :
- Pyrrolidine-3-carboximidamide derivatives have been used as extractants for metals like zinc(II) from acidic chloride solutions. The extraction efficiency depends on various factors like chloride ion concentration and the structure of the extractant (Wojciechowska et al., 2017).
Catalysis in Organic Synthesis :
- Pyrrolidine derivatives have been utilized as catalysts in organic synthesis, such as the catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids (Sano et al., 2006).
Surface Activity and Molecular Modeling :
- Studies involving surface activity measurements and quantum molecular modeling have utilized hydrophobic carboximidamide derivatives, including pyrrolidine variants, to understand extraction behavior (Staszak et al., 2020).
Quantitative Analysis in Chemistry :
- Liquid chromatography–tandem mass spectrometry methods have been developed for the determination of hydrophobic N-alkyloxy substituted amidines, including Pyrrolidine-3-carboximidamide derivatives, which are crucial in controlling synthesis processes (Wojciechowska et al., 2016).
Safety And Hazards
Orientations Futures
Pyrrolidine derivatives, including Pyrrolidine-3-carboximidamide hydrochloride, have shown promise in various fields of pharmacology . They have been found to exhibit a wide range of biological activities, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, future research could focus on exploring the therapeutic potential of these compounds in more depth.
Propriétés
IUPAC Name |
pyrrolidine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c6-5(7)4-1-2-8-3-4;/h4,8H,1-3H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHHSZSZVHFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-3-carboximidamide hydrochloride | |
CAS RN |
2137812-91-8 |
Source


|
| Record name | pyrrolidine-3-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B2479821.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)




![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
